1-ヒドロキシ-10-メチルアクリドン

概要

説明

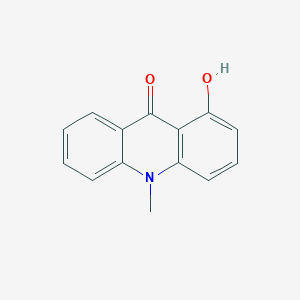

1-ヒドロキシ-10-メチルアクリドンは、アクリドン類に属する有機化合物です。これらの化合物は、アクリジン部分のC9炭素原子に結合したケトン基の存在を特徴としています。 この化合物は、さまざまなハーブやスパイスで検出されています .

科学的研究の応用

1-Hydroxy-10-methylacridone has several scientific research applications:

作用機序

1-ヒドロキシ-10-メチルアクリドンの作用機序には、細胞標的との相互作用による効果の発揮が含まれます。たとえば、その誘導体は癌細胞でアポトーシス経路を活性化し、細胞死につながります。 これは、細胞増殖の阻害とアポトーシス機構の活性化によって達成されます . 関与する分子標的と経路には、細胞の増殖とアポトーシスを調節するさまざまなシグナル伝達経路が含まれます。

生化学分析

Cellular Effects

It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 1-Hydroxy-10-methylacridone at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

準備方法

化学反応の分析

1-ヒドロキシ-10-メチルアクリドンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてキノン誘導体を生成することができます。

還元: 還元反応は、これをヒドロキシ誘導体に転換させることができます。

置換: アルキルリチウムおよびアリールリチウムと置換反応を起こして、キノンメチドを生成することができます. これらの反応で使用される一般的な試薬には、メタンスルホン酸、トリフルオロ酢酸、およびアルキルリチウムおよびアリールリチウムがあります。 .

科学研究の応用

1-ヒドロキシ-10-メチルアクリドンは、いくつかの科学研究の応用があります。

化学: これは、さまざまなアクリドン誘導体の合成における前駆体として使用されます。

生物学: この化合物は、その潜在的な抗癌作用について研究されています。

医学: その誘導体は、アポトーシス機構を活性化し、細胞増殖を阻害する能力により、抗癌剤としての可能性が探求されています.

産業: 安定した化学構造のため、染料や顔料の製造に使用されています。

類似化合物との比較

1-ヒドロキシ-10-メチルアクリドンは、特定の化学構造と特性を持つため、他の類似化合物とは異なります。類似化合物には以下が含まれます。

アクリドン: ヒドロキシ基とメチル基を欠く、1-ヒドロキシ-10-メチルアクリドンの母体化合物です。

1-ヒドロキシ-3-メトキシ-10-メチルアクリドン: C3位にメトキシ基を持つ誘導体です。

ノラクロニシン: 同様の合成反応で使用される別のアクリドン誘導体

生物活性

1-Hydroxy-10-methylacridone (C₁₄H₁₁NO₂) is an organic compound belonging to the acridone class, characterized by its fused ring structure containing nitrogen. Its unique chemical configuration, which includes a hydroxyl group at the 1-position and a methyl group at the 10-position, contributes to its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential anticancer properties and other therapeutic applications.

Biological Activity

The biological activity of 1-hydroxy-10-methylacridone is primarily linked to its effects on cancer cells, but it also exhibits antifungal and antileishmanial properties. The following sections detail its mechanisms of action, experimental findings, and comparative analyses with related compounds.

1-Hydroxy-10-methylacridone is believed to exert its biological effects through several mechanisms:

- Apoptosis Induction : This compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to increased cell death. For instance, studies indicate that it inhibits cell proliferation in glioblastoma cells by activating caspase-dependent pathways .

- Cell Cycle Regulation : It influences cell cycle progression, potentially causing cell cycle arrest in specific phases, which is crucial for cancer treatment strategies.

- Molecular Interactions : The compound may interact with various biomolecules, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to changes in gene expression and metabolic processes within cells.

Research Findings

Numerous studies have investigated the biological activity of 1-hydroxy-10-methylacridone:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of 1-hydroxy-10-methylacridone exhibit significant antiproliferative effects against several cancer cell lines, including colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T). Some derivatives showed low toxicity towards normal human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index.

- Antifungal Properties : Research has indicated that this compound possesses antifungal activity against various fungal strains, suggesting potential applications in treating fungal infections .

- Case Studies : A notable case study highlighted the efficacy of acridone derivatives, including 1-hydroxy-10-methylacridone, in combating Leishmania parasites, showcasing its potential as an antileishmanial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-hydroxy-10-methylacridone, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acridone | Basic structure without substituents | Parent compound; lacks hydroxyl and methyl groups |

| 1-Hydroxy-3-methoxy-10-methylacridone | Hydroxyl at C1; methoxy at C3; methyl at C10 | Exhibits different biological activities |

| Noracronycine | Varies in substituents | Known for specific biological activities |

| 1-Hydroxyacridone | Hydroxyl group at position 1 | Different biological profile compared to 1-hydroxy-10-methylacridone |

This table illustrates how the presence of specific functional groups in 1-hydroxy-10-methylacridone enhances its reactivity and biological activity compared to its analogs.

Tables Summarizing Biological Activities

The following table summarizes key findings regarding the biological activities of 1-hydroxy-10-methylacridone:

特性

IUPAC Name |

1-hydroxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-15-10-6-3-2-5-9(10)14(17)13-11(15)7-4-8-12(13)16/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYDBJFGZCQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418786 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16584-54-6 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16584-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 194 °C | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。